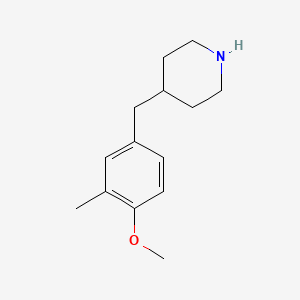![molecular formula C9H13N3O4S B12631498 N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide CAS No. 919997-42-5](/img/structure/B12631498.png)
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfamoyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with chloroacetyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in binding interactions with various receptors, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-2-(pyridin-2-yl)ethanimidamide
- N-(Pyridin-2-yl)imidates
- 2-(Pyridin-2-yl)ethanimidamide derivatives
Uniqueness
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxylamine and sulfamoyl groups allows for diverse chemical transformations and potential therapeutic applications.
Propriétés
Numéro CAS |
919997-42-5 |
|---|---|
Formule moléculaire |
C9H13N3O4S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
N-hydroxy-2-(2-pyridin-2-ylethylsulfamoyl)acetamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)7-17(15,16)11-6-4-8-3-1-2-5-10-8/h1-3,5,11,14H,4,6-7H2,(H,12,13) |
Clé InChI |
WZQRWXSKNOLDEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNS(=O)(=O)CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)


![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)

![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)

![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)



